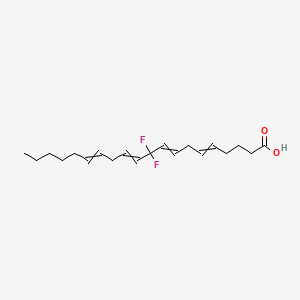
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methanehydrazonoyl group, and a sulfanylpropanoic acid moiety. The dihydrobromide form indicates the presence of two bromide ions, which often enhance the compound’s solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide typically involves multiple steps, starting with the preparation of the core structure. One common method involves the reaction of 3-mercaptopropanoic acid with hydrazine to form the hydrazonoyl intermediate. This intermediate is then reacted with an appropriate amine to introduce the amino group. The final step involves the addition of hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazonoyl group can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide involves its interaction with specific molecular targets. The amino and hydrazonoyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-2-mercaptopropanoic acid: Lacks the hydrazonoyl group, making it less versatile in certain reactions.
2-hydrazinyl-3-mercaptopropanoic acid: Similar structure but different functional groups, leading to distinct reactivity.
3-amino-2-methylthio-propanoic acid: Contains a methylthio group instead of a sulfanyl group, affecting its chemical properties.
Uniqueness
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the dihydrobromide form enhances its solubility and stability, making it more suitable for various research and industrial applications.
Eigenschaften
Molekularformel |
C4H11Br2N3O2S |
|---|---|
Molekulargewicht |
325.02 g/mol |
IUPAC-Name |
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide |
InChI |
InChI=1S/C4H9N3O2S.2BrH/c5-1-3(4(8)9)10-2-7-6;;/h2-3H,1,5-6H2,(H,8,9);2*1H |
InChI-Schlüssel |
VKEXVZHUBDFXOP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)SC=NN)N.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


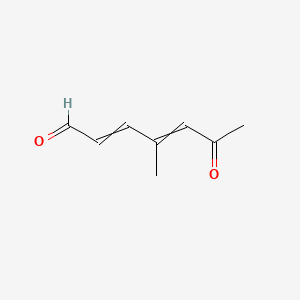
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
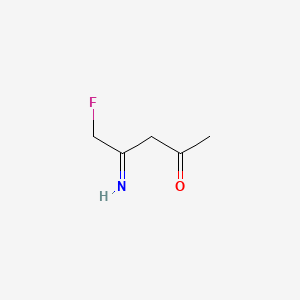
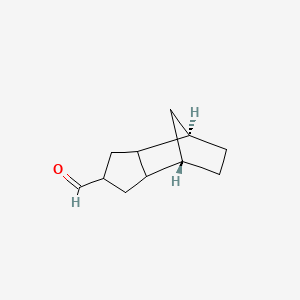
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)
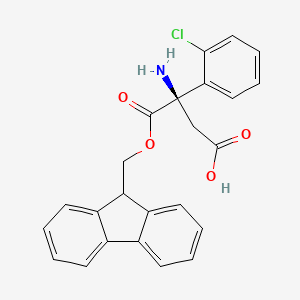
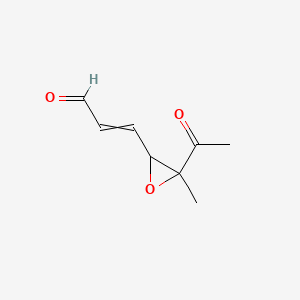

![4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)
![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)
![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)
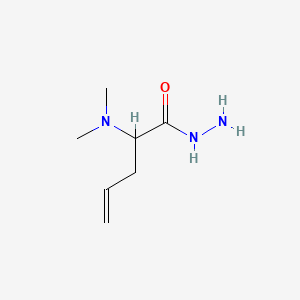
![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)
